Core Physicochemical Properties of Threonyl-Valyl-Leucine (Thr-Val-Leu): A Technical Guide
Core Physicochemical Properties of Threonyl-Valyl-Leucine (Thr-Val-Leu): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Threonyl-Valyl-Leucine (Thr-Val-Leu), with the three-letter code Thr-Val-Leu and one-letter code TVL, is an oligopeptide that has garnered interest within the scientific community, particularly for its potential roles within the central nervous system (CNS). This technical guide provides a comprehensive overview of the core physicochemical properties of Thr-Val-Leu, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological signaling pathways. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Physicochemical Properties
The physicochemical properties of a peptide are fundamental to understanding its behavior in biological systems, including its solubility, stability, and ability to interact with molecular targets. The key physicochemical parameters for Thr-Val-Leu are summarized below.
Table 1: General Physicochemical Properties of Thr-Val-Leu
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₉N₃O₅ | PubChem CID: 49864481[1] |
| Molecular Weight | 331.41 g/mol | PubChem CID: 49864481[1] |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid | PubChem CID: 49864481[1] |
| Canonical SMILES | C--INVALID-LINK--N--INVALID-LINK--C)C(=O)N--INVALID-LINK--C)C(=O)O)N">C@HO | PubChem CID: 49864481[1] |
Table 2: Predicted Physicochemical Properties of Thr-Val-Leu
| Property | Predicted Value | Method/Tool |
| Isoelectric Point (pI) | 5.58 | IPC - Isoelectric Point Calculator |
| XLogP3 | -2.0 | PubChem Computed Property[1] |
| Solubility | Predicted to be soluble in aqueous solutions, particularly at near-neutral pH. Solubility decreases in organic solvents. | Based on general peptide solubility guidelines. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of Thr-Val-Leu are crucial for researchers investigating its properties and potential applications.
Synthesis of Thr-Val-Leu via Fmoc Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a standard and efficient method for producing peptides like Thr-Val-Leu.
Materials:
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Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid)
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Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH
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Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane)
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Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Protocol:
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Resin Swelling: The resin is swelled in DMF in a reaction vessel for 30 minutes.
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First Amino Acid Coupling (Leucine):
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The Fmoc group on the resin is removed by treating with 20% piperidine in DMF.
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Fmoc-Leu-OH is activated with HBTU and DIPEA in DMF.
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The activated amino acid solution is added to the resin and allowed to react to couple the first amino acid.
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Chain Elongation (Valine and Threonine):
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The Fmoc group is removed from the newly coupled Leucine.
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Fmoc-Val-OH is activated and coupled to the resin-bound Leucine.
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This deprotection and coupling cycle is repeated for Fmoc-Thr(tBu)-OH.
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Final Deprotection: The Fmoc group is removed from the N-terminal Threonine.
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Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail.
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Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers and byproducts.
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Lyophilization: The crude peptide is dried via lyophilization to obtain a powder.
Purification of Thr-Val-Leu by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying peptides to a high degree.
Instrumentation and Materials:
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HPLC system with a UV detector
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C18 reversed-phase column
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Lyophilizer
Protocol:
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Sample Preparation: The crude lyophilized peptide is dissolved in a minimal amount of Mobile Phase A.
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Column Equilibration: The C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% A, 5% B).
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Injection and Separation: The dissolved peptide is injected onto the column. A linear gradient of increasing Mobile Phase B is applied to elute the peptide. The separation is monitored by UV absorbance at 214 nm and 280 nm.
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Fraction Collection: Fractions are collected as peaks elute from the column.
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Analysis of Fractions: The purity of the fractions containing the target peptide is assessed by analytical RP-HPLC and mass spectrometry.
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Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified peptide.
Quantification of Thr-Val-Leu in Brain Tissue by Mass Spectrometry
This protocol outlines a general approach for the analysis of tripeptides in brain tissue samples.
Materials:
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Brain tissue sample
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Homogenization buffer (e.g., acidified methanol or a detergent-based buffer)
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Solid-phase extraction (SPE) cartridges (e.g., C18)
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Liquid chromatography-mass spectrometry (LC-MS/MS) system
Protocol:
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Tissue Homogenization: The brain tissue is rapidly homogenized in a suitable buffer to extract peptides and inactivate proteases.
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Protein Precipitation and Peptide Extraction: Proteins are precipitated (e.g., with acetone), and the supernatant containing the peptides is collected.
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Solid-Phase Extraction (SPE): The peptide extract is cleaned up and concentrated using a C18 SPE cartridge.
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LC-MS/MS Analysis: The purified peptide sample is analyzed by LC-MS/MS. The peptide is separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. Specific fragment ions of Thr-Val-Leu are monitored for quantification.
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Data Analysis: The amount of Thr-Val-Leu in the sample is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.
Biological Activity and Signaling Pathways
While the specific biological roles of the tripeptide Thr-Val-Leu are still under investigation, its presence in the central nervous system suggests a potential role in neuronal function. The constituent amino acids, particularly Leucine, are known to be involved in key signaling pathways.
Proposed Signaling Pathway: mTORC1 Activation
Leucine is a well-established activator of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. It is plausible that Thr-Val-Leu, upon potential cleavage into its constituent amino acids, could influence this pathway.
Mechanism of Leucine-mediated mTORC1 Activation:
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Leucine enters the cell and binds to its intracellular sensor, Sestrin2.
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This binding disrupts the interaction between Sestrin2 and GATOR2, leading to the activation of GATOR2.
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Activated GATOR2 inhibits the GTPase-activating protein (GAP) activity of GATOR1 towards RagA/B.
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This allows RagA/B to become GTP-loaded, which promotes the translocation of mTORC1 to the lysosomal surface.
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At the lysosome, mTORC1 is activated by Rheb.
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Activated mTORC1 phosphorylates downstream targets such as S6K1 and 4E-BP1, leading to increased protein synthesis and other anabolic processes.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of the tripeptide Thr-Val-Leu. The presented experimental protocols for its synthesis, purification, and analysis offer practical guidance for researchers. While the direct biological functions of Thr-Val-Leu are an active area of research, the known roles of its constituent amino acids, particularly Leucine in the mTORC1 pathway, provide a strong basis for investigating its potential neuromodulatory effects. Further studies are warranted to fully elucidate the specific biological activities and signaling mechanisms of this intriguing tripeptide.
